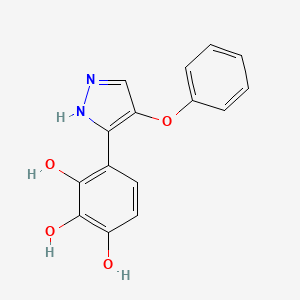

4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It has a molecular formula of C15H12N2O3 .

Molecular Structure Analysis

The structure of this compound has been studied in complex with CYP121, a protein from Mycobacterium tuberculosis . The structure was determined using X-ray diffraction with a resolution of 1.50 Å .Physical and Chemical Properties Analysis

The compound has a molecular formula of C15H12N2O3 and an average mass of 268.267 Da . Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties Research has shown that derivatives similar to 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol have significant antimicrobial activities. A study synthesized a series of compounds from (E)-3-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-ones, which demonstrated considerable antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli (Shaikh et al., 2014).

Antioxidant Activity Another study explored the antioxidant potential of compounds structurally related to this compound. The research found that certain synthesized compounds exhibited excellent radical scavenging activity, comparable to that of Ascorbic acid, indicating their potential as effective antioxidants (Lavanya et al., 2014).

Molecular Structure and Properties The molecular structure and properties of compounds akin to this compound have been a subject of investigation. For instance, a study characterized the structure of a related compound using IR, 1H NMR, and mass spectral data, providing insights into its chemical properties and potential applications (Du et al., 2008).

Luminescent Properties Research into the luminescent properties of pyrazole derivatives has revealed that compounds similar to this compound exhibit interesting luminescent behaviors, making them potential candidates for applications in optoelectronic devices (Tang et al., 2014).

Catalytic Applications The catalytic capabilities of complexes containing pyrazolyl and triazolyl donor ligands have been explored, demonstrating their effectiveness in reactions such as the dihydroalkoxylation of alkynes. This suggests potential applications of this compound derivatives in catalysis (Vuong et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with proteins such as tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, which are crucial for cell shape, intracellular transport, and cell division .

Mode of Action

Related compounds have been shown to bind to the colchicine binding site of tubulin . This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Disruption of these pathways can lead to cell cycle arrest and ultimately cell death .

Result of Action

If it acts similarly to related compounds, it may induce cell cycle arrest and apoptosis by disrupting microtubule dynamics .

Eigenschaften

IUPAC Name |

4-(4-phenoxy-1H-pyrazol-5-yl)benzene-1,2,3-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c18-11-7-6-10(14(19)15(11)20)13-12(8-16-17-13)21-9-4-2-1-3-5-9/h1-8,18-20H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFJVJQXZPFJSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)

![2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2816136.png)

![3-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2816142.png)

![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)

![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2816152.png)

![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)